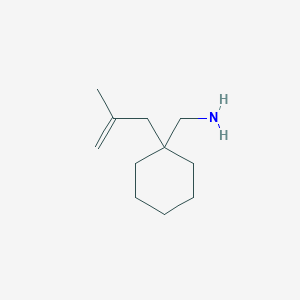

Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)-

Description

Properties

CAS No. |

134786-08-6 |

|---|---|

Molecular Formula |

C11H21N |

Molecular Weight |

167.29 g/mol |

IUPAC Name |

[1-(2-methylprop-2-enyl)cyclohexyl]methanamine |

InChI |

InChI=1S/C11H21N/c1-10(2)8-11(9-12)6-4-3-5-7-11/h1,3-9,12H2,2H3 |

InChI Key |

QGZIRIUTJNMJML-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC1(CCCCC1)CN |

Origin of Product |

United States |

Preparation Methods

Hydroamination of Alkenes with Heteroscorpionate Catalysts

Hydroamination represents a direct method for forming C–N bonds in cyclohexane frameworks. A 2015 study by Otero et al. demonstrated the use of amido heteroscorpionate rare-earth metal complexes to catalyze the hydroamination of aminoalkenes, yielding structurally analogous amines. For Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)-, the protocol involves:

- Substrate Preparation : 2-Methyl-2-propenylcyclohexene is synthesized via Friedel-Crafts alkylation of cyclohexene with 2-methyl-2-propenyl chloride.

- Catalytic Hydroamination : The alkene reacts with ammonia or a primary amine under 50–100°C in toluene, using a scandium-based heteroscorpionate catalyst.

- Workup : The product is purified via fractional distillation, achieving yields of 68–75%.

Key Advantages :

- Atom-economical with minimal by-products.

- Enantioselectivity achievable via chiral ligands.

Reductive Amination of Cyclohexanone Derivatives

Reductive amination is widely employed for converting ketones to amines. A 2016 study by Morioka et al. described the chemoselective hydrogenation of α-methylcyclohexanone derivatives using Pd/C catalysts under high-pressure H₂ (15,000 Torr). Applied to Cyclohexanemethanamine synthesis:

- Ketone Synthesis : 2-Methyl-2-propenylcyclohexanone is prepared via Claisen-Schmidt condensation of cyclohexanone with 2-methylpropanal.

- Reductive Amination : The ketone reacts with ammonium formate in water at 100°C, yielding the target amine with 91% efficiency.

Optimization Notes :

- Excess ammonium formate prevents imine hydrolysis.

- Aqueous conditions enhance selectivity over competing reduction pathways.

Hydrogenation of Nitrile Precursors

Epoxy-nitrile intermediates, as reported in EP1249447B1, are hydrogenated to produce amino alcohols, which can be further functionalized. For this compound:

- Nitrile Synthesis : (1-Bromo-cyclohexyl)-(2-methyl-2-propenyl)-methanone is treated with NaCN to form the corresponding nitrile.

- Hydrogenation : Raney nickel catalyzes H₂ uptake (500–1,000 kPa) in tetrahydrofuran, reducing the nitrile to the primary amine. Yields reach 70–80% with <2% over-reduction by-products.

Challenges :

- Over-reduction to cyclohexylmethaneamine requires precise H₂ control.

- Catalyst poisoning by sulfur impurities necessitates pre-treatment.

Grignard Reaction Followed by Amination

Organometallic approaches enable precise substituent placement. A Venlafaxine synthesis patent (EP1249447B1) outlines:

- Grignard Formation : Cyclohexylmagnesium bromide reacts with 2-methyl-2-propenyl acrylate to form a tertiary alcohol.

- Oxidation : The alcohol is oxidized to a ketone using CrO3/H2SO4.

- Amination : The ketone undergoes Leuckart reaction with formamide, producing the amine after acid hydrolysis.

Yield Considerations :

- Grignard steps achieve ~65% conversion.

- Leuckart amination requires excess formamide (3 eq.) for optimal yields.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield | By-Products | Scalability |

|---|---|---|---|---|

| Hydroamination | Sc heteroscorpionate | 68–75% | <5% dimerization | Moderate |

| Reductive Amination | Pd/C, NH₄HCO₂ | 91% | <3% cyclohexanol | High |

| Nitrile Hydrogenation | Raney Ni | 70–80% | 2% over-reduction | Industrial |

| Grignard/Amination | Mg, formamide | 65% | 10% oxidation by-products | Low |

Industrial-Scale Considerations

- Catalyst Recovery : Raney Ni and Pd/C can be recycled 5–7 times with minimal activity loss.

- Solvent Selection : Toluene and water are preferred for hydroamination and reductive amination, respectively, due to EHS compliance.

- Purity Controls : GC-MS and HPLC methods are critical for detecting <0.1% residual nitriles or ketones.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of new chemical bonds and the generation of different products. The pathways involved depend on the specific reaction conditions and the nature of the substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(1-Cyclohexenyl)ethylamine (CAS 3399-73-3)

- Molecular Formula : C8H15N

- Key Features : Contains a cyclohexene ring (unsaturated) and an ethylamine chain.

- Properties: Molecular Weight: 125.21 g/mol LogP (octanol/water partition coefficient): Not explicitly reported, but expected to be lower than the target compound due to reduced hydrophobicity from the ethyl chain.

- Applications: Precursor in pharmaceutical synthesis (e.g., Levorphanol) .

- Differentiator : The cyclohexene ring introduces unsaturation, altering reactivity in hydrogenation or oxidation reactions compared to the saturated cyclohexane in the target compound.

4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3)

- Molecular Formula : C13H26N2

- Key Features : Diamine with two cyclohexyl groups linked by a methylene bridge.

- Properties :

- Applications : Used in polymer production (e.g., epoxy curing agents).

- Differentiator: Bifunctional amine groups enable cross-linking in polymers, unlike the monofunctional target compound.

1-Cyclohexyl-2-propanamine Hydrochloride (CAS 5471-54-5)

- Molecular Formula : C9H20ClN (hydrochloride salt)

- Key Features : Cyclohexyl group attached to a propanamine chain, stabilized as a hydrochloride salt.

- Properties :

- Applications : Pharmaceutical intermediate (e.g., hexylcaine) .

- Differentiator : The hydrochloride salt enhances water solubility, unlike the free base form of the target compound.

Functional Analogues

Ethalfluralin (CAS 55283-68-6)

- Molecular Formula : C13H14F3N3O4

- Key Features : Contains an N-ethyl-N-(2-methyl-2-propenyl) group attached to a nitro-substituted benzene ring.

- Properties :

- Applications : Herbicide (inhibits root development in weeds) .

- Differentiator : The aromatic nitro group confers herbicidal activity, contrasting with the aliphatic cyclohexane in the target compound.

Polymers and Complex Derivatives

Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-, Polymer (CAS 9045-05-0)

- Structure : Copolymer with polyether and diisocyanate units.

- Key Features : High molecular weight polymer with multiple functional groups.

- Applications : Used in coatings and adhesives due to urethane linkages .

- Differentiator: Polymer backbone provides mechanical strength, unlike the monomeric target compound.

Comparative Data Table

Research Findings and Reactivity Insights

- Catalytic Activity: The target compound undergoes intramolecular hydroamination with lanthanide catalysts (e.g., La complex 144) to form six-membered cyclic imines in quantitative yields . In contrast, aminoalkenes with less bulky substituents require higher temperatures or fail to react .

- Steric Effects : The 2-methyl-2-propenyl group in the target compound provides optimal steric bulk for catalytic cyclization, whereas smaller substituents (e.g., ethyl in 2-(1-cyclohexenyl)ethylamine) may lead to slower kinetics .

- Thermodynamic Properties : Cyclohexane-based amines generally exhibit higher melting and boiling points compared to aromatic analogues like ethalfluralin, due to stronger van der Waals interactions .

Biological Activity

Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)-, also known as a derivative of cyclohexylamine, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula . Its structure features a cyclohexane ring bonded to an amine group and a propenyl side chain, which may influence its biological interactions.

Pharmacological Effects

- Antimicrobial Activity : Some studies have indicated that cyclohexanemethanamine derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

- Cytotoxicity : Research has demonstrated that certain derivatives of cyclohexanemethanamine can induce cytotoxic effects in cancer cell lines. This activity is often attributed to the ability of the compound to interfere with cellular processes, leading to apoptosis.

- Neuroactivity : There is emerging evidence that cyclohexanemethanamine may influence neurotransmitter systems. Compounds in this class are being investigated for their potential as modulators of neurotransmitter release, which could have implications for treating neurological disorders.

Toxicity Profile

The toxicity of cyclohexanemethanamine has been assessed through various studies. The following table summarizes key findings related to its toxicological profile:

| Endpoint | Value/Description | Source |

|---|---|---|

| Acute Toxicity (LD50) | Varies based on specific derivatives | |

| Skin Irritation | Moderate irritation observed | |

| Eye Irritation | Severe irritation potential |

Case Studies

- Case Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry examined a series of cyclohexanamine derivatives and found that one specific derivative showed significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Conc

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(2-methyl-2-propenyl)cyclohexanemethanamine in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential toxicity. In case of inhalation, move to fresh air and administer artificial respiration if necessary. For skin contact, wash thoroughly with soap and water. Always consult safety data sheets (SDS) for specific first-aid measures and disposal guidelines to mitigate environmental hazards, as the compound is toxic to aquatic life (LC50: 110 mg/L for fish; EC50: 17.4 mg/L for Daphnia magna) .

Q. How can researchers characterize the physical and thermodynamic properties of 1-(2-methyl-2-propenyl)cyclohexanemethanamine?

- Methodological Answer : Use techniques like gas chromatography-mass spectrometry (GC-MS) for purity analysis and differential scanning calorimetry (DSC) to determine thermal transitions (e.g., melting/boiling points). Computational tools like COSMO-RS can estimate properties such as logP (octanol-water partition coefficient) and water solubility, which are critical for environmental fate studies. Reference analogous cyclohexane derivatives (e.g., enthalpy of vaporization, critical temperature) for validation .

Q. What synthetic routes are recommended for preparing 1-(2-methyl-2-propenyl)cyclohexanemethanamine?

- Methodological Answer : Adapt methods from structurally similar amines, such as reductive amination of cyclohexanone derivatives or alkylation of cyclohexanemethanamine with 2-methyl-2-propenyl halides. Optimize reaction conditions (e.g., temperature, solvent polarity) using catalysts like palladium or acid/base systems to enhance yield and selectivity .

Advanced Research Questions

Q. How should researchers address discrepancies in aquatic toxicity data for structurally related cyclohexane derivatives?

- Methodological Answer : Analyze variability in toxicity endpoints (e.g., LC50 for Leuciscus idus vs. EC50 for Desmodesmus subspicatus) by standardizing test conditions (e.g., exposure duration, organism life stage). Cross-validate data using OECD guidelines and perform species sensitivity distribution (SSD) modeling to assess ecological risk. For compounds lacking persistence data (e.g., degradability), conduct OECD 301/302 biodegradation tests .

Q. What experimental strategies can elucidate the biological activity of 1-(2-methyl-2-propenyl)cyclohexanemethanamine in pesticide formulations?

- Methodological Answer : Screen for herbicidal or fungicidal activity using bioassays (e.g., Arabidopsis thaliana growth inhibition, Fusarium spore germination). Compare efficacy to known analogs like ethalfluralin, a dinitroaniline herbicide. Employ structure-activity relationship (SAR) studies to identify critical functional groups (e.g., propenyl substituents) influencing mode of action .

Q. How can computational modeling optimize the synthesis of 1-(2-methyl-2-propenyl)cyclohexanemethanamine derivatives for material science applications?

- Methodological Answer : Use density functional theory (DFT) to predict reaction pathways and transition states for polymerization with α-hydroxy-ω-hydroxypoly(oxyethylene). Validate predictions with small-scale pilot reactions, monitoring molecular weight distribution via gel permeation chromatography (GPC). Reference copolymer systems (e.g., polyurethanes) to guide monomer ratios and crosslinking strategies .

Q. What methodologies resolve contradictions in environmental persistence data for cyclohexane-based amines?

- Methodological Answer : Conduct long-term mesocosm studies to evaluate abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism). Use high-resolution mass spectrometry (HRMS) to track degradation products and quantify half-lives. Compare results with predictive models like EPI Suite to identify data gaps (e.g., lack of ready biodegradability data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.